2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid
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Overview
Description
2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid is a chemical compound with the molecular formula C11H12O4S2 and a molecular weight of 272.34 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a thiolane ring with a sulfone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid involves several steps. One common method includes the reaction of 2-mercaptobenzoic acid with 3-chlorothiolane-1,1-dioxide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety can also interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid can be compared with similar compounds such as:
2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfanyl]acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a benzoic acid moiety.
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxylic acid: This compound contains a piperidine ring and is used in different research contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S2/c12-11(13)9-3-1-2-4-10(9)16-8-5-6-17(14,15)7-8/h1-4,8H,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBIRAOCEAKLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1SC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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